molecular formula C10H13NO4S B1365843 Methyl 2-[benzenesulfonyl(methyl)amino]acetate CAS No. 724743-96-8

Methyl 2-[benzenesulfonyl(methyl)amino]acetate

Cat. No. B1365843
M. Wt: 243.28 g/mol
InChI Key: LGGYBAUTKKAFGO-UHFFFAOYSA-N
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Description

Methyl 2-[benzenesulfonyl(methyl)amino]acetate, also known as MBSMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamide derivatives and is widely used in organic synthesis.

Scientific Research Applications

Fluorescent Visualization in Chromatography

Methyl 2-[benzenesulfonyl(methyl)amino]acetate has been explored as a fluorescent visualization agent in reversed-phase ion pair chromatography. It has demonstrated potential in the quantitation of aliphatic amines, showcased by the effective quantitation of butylamine (Gallo & Walters, 1986).

Synthesis of Complex Molecules

This compound plays a role in the synthesis of complex molecules. For instance, its derivatives have been used in the synthesis of Clopidogrel bisulfate, a medication used to prevent blood clots (Hu Jia-peng, 2012). Moreover, it's involved in the synthesis of methyl 2-substituted-4-benzoxazolecarboxylates, indicating its versatility in organic synthesis (Goldstein & Dambek, 1990).

Molecular and Electronic Structure Studies

The molecular and electronic structures of certain isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, a related compound, have been extensively studied. These studies provide insights into the stereo-chemical characteristics and reaction kinetics of such molecules (Rublova et al., 2017).

Antibacterial Activity

Derivatives of methyl 2-[benzenesulfonyl(methyl)amino]acetate have been investigated for their antibacterial properties. One such derivative exhibited significant bactericidal effects against both Gram-positive and Gram-negative bacteria (Karai et al., 2018).

Antiproliferative Activity in Cancer Research

Compounds synthesized from derivatives of methyl 2-[benzenesulfonyl(methyl)amino]acetate have shown potential antiproliferative activity against various human cancer cell lines, including liver and colon cancer (Awad et al., 2015).

properties

IUPAC Name

methyl 2-[benzenesulfonyl(methyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-11(8-10(12)15-2)16(13,14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGYBAUTKKAFGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[benzenesulfonyl(methyl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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